3,9-Dihydroeucomin

Description

Structure

3D Structure

Properties

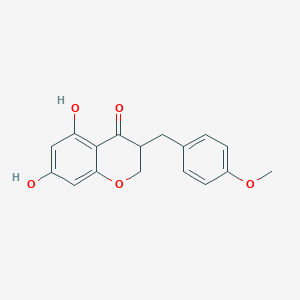

IUPAC Name |

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-5,7-8,11,18-19H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERGURVELWCYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Biological Activity of 3,9-Dihydroeucomin: From Mechanistic Insights to Therapeutic Potential

Abstract

3,9-Dihydroeucomin is a naturally occurring homoisoflavonoid, a unique subclass of flavonoids primarily found in the genus Eucomis (Pineapple Lilies).[1][2] While the broader class of homoisoflavonoids is recognized for a wide spectrum of biological activities—including anti-inflammatory, antimicrobial, and cytotoxic effects—this compound itself remains a relatively under-investigated molecule.[2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating its biological potential. Synthesizing data from structurally related compounds and established pharmacological methods, we detail the hypothesized mechanisms of action and present robust, self-validating experimental protocols for the systematic characterization of this compound's anti-inflammatory, antifungal, and cytotoxic properties. This document serves as a roadmap for unlocking the therapeutic promise of this unique natural product.

Introduction: The Homoisoflavonoid Scaffold

This compound belongs to the homoisoflavonoids, a distinct group of phenolic compounds characterized by a 16-carbon C6-C3-C1-C6 skeleton, differentiating them from the more common C6-C3-C6 flavonoid structure.[4] This structural nuance is key to their biological profile.

1.1 Natural Occurrence and Isolation

This compound is predominantly isolated from the bulbs of perennial plants belonging to the genus Eucomis, within the Asparagaceae family.[2] Species such as Eucomis comosa (Pineapple Flower) and Eucomis bicolor are known sources.[5][6][7] The isolation process typically involves solvent extraction from plant material followed by chromatographic purification, a critical consideration for ensuring sample purity in subsequent biological assays.

1.2 Structural Context

The core structure of this compound is a 3-benzylchroman-4-one. Its biological activity is intrinsically linked to the arrangement of hydroxyl and methoxy groups on its aromatic rings, which influences its ability to interact with enzymatic targets and modulate signaling pathways.

Core Biological Activities: An Evidence-Based Overview

While direct studies on this compound are limited, extensive research on related homoisoflavonoids provides a strong basis for hypothesizing its primary biological functions.[1][2][3]

2.1 Anti-inflammatory Activity

The most well-documented activity for Eucomis-derived homoisoflavonoids is their anti-inflammatory effect. The mechanism is believed to mirror that of non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[8][9] Flavonoids, in general, are known to modulate inflammatory pathways, and the specific structure of homoisoflavonoids appears particularly suited for this action.[8]

2.2 Antifungal Potential

The homoisoflavonoid class has demonstrated notable antifungal properties.[4] This suggests that this compound could be a valuable lead compound for developing new antifungal agents, an area of urgent need due to rising drug resistance.[10] Its mechanism may involve the disruption of fungal cell membranes or interference with essential fungal enzymes.[11]

2.3 Cytotoxic Activity

Many natural flavonoids exhibit cytotoxicity against various cancer cell lines, and homoisoflavonoids are no exception.[2] Preliminary investigations into this activity are warranted to determine if this compound has selective toxicity toward cancer cells, a hallmark of a promising chemotherapeutic candidate.

Mechanistic Deep Dive: The Anti-inflammatory Pathway

The primary hypothesized mechanism for the anti-inflammatory action of this compound is the inhibition of the arachidonic acid cascade. This pathway is fundamental to the inflammatory response.

Cell membrane phospholipids are converted by phospholipase A2 into arachidonic acid. This substrate is then acted upon by cyclooxygenase (COX) enzymes (both COX-1 and COX-2 isoforms) to produce prostaglandin H2 (PGH2). PGH2 is the precursor to a variety of prostaglandins (like PGE2) and thromboxanes that mediate pain, inflammation, and fever.[12][13] By inhibiting COX enzymes, this compound would effectively block the production of these pro-inflammatory mediators.

Caption: Hypothesized inhibition of the arachidonic acid cascade by this compound.

Experimental Protocols for Full Characterization

To rigorously validate the biological activities of this compound, a series of standardized, self-validating in vitro assays are required. The following protocols are designed to provide clear, actionable data.

Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay quantifies the ability of this compound to inhibit the two main isoforms of the COX enzyme, providing insight into its potency and selectivity.

-

Causality: Measuring inhibition of both COX-1 and COX-2 is crucial. Selective COX-2 inhibition is often desired for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[9]

-

Self-Validation: The protocol includes positive controls (known NSAIDs like indomethacin or celecoxib) to confirm assay performance and a vehicle control (DMSO) to rule out solvent effects.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) according to the manufacturer's instructions.

-

Prepare a reaction buffer containing Tris-HCl, hematin, and a cofactor like glutathione.

-

Prepare a solution of arachidonic acid (substrate) in ethanol.

-

-

Assay Procedure (96-well plate format):

-

Add 150 µL of reaction buffer to each well.

-

Add 10 µL of the enzyme solution (COX-1 or COX-2) to respective wells.

-

Add 10 µL of this compound dilutions (final concentrations ranging from 0.1 µM to 100 µM), positive controls, or vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of arachidonic acid solution.

-

Incubate at 37°C for 10 minutes.

-

-

Quantification:

-

Stop the reaction by adding 1M HCl.

-

Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial Prostaglandin E2 EIA Kit, following the manufacturer's protocol.[14]

-

Read the absorbance on a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage inhibition against the log concentration and determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis.

-

Protocol: Antifungal Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant fungal pathogens. It is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[15][16]

-

Causality: This assay establishes the lowest concentration of the compound that prevents visible fungal growth, providing a quantitative measure of its antifungal potency.

-

Self-Validation: The protocol requires a growth control (no compound), a sterility control (no fungi), and a positive control with a known antifungal drug (e.g., Fluconazole for Candida, Amphotericin B for Aspergillus) to ensure the validity of the results.[15]

Methodology:

-

Inoculum Preparation:

-

Culture fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305) on appropriate agar plates.

-

Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (e.g., 2 x 10³ cells/mL for Candida).[15]

-

-

Plate Preparation (96-well U-bottom plate):

-

Add 100 µL of RPMI-1640 medium to wells 2 through 12.

-

Add 200 µL of the highest concentration of this compound (in RPMI) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (medium only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well is 200 µL.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (or a significant reduction in turbidity, e.g., ≥50%) compared to the growth control.[16] This can be assessed visually or with a microplate reader.

-

Caption: Workflow for Antifungal Broth Microdilution Assay.

Protocol: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Causality: This assay determines the concentration at which this compound is toxic to cells by measuring the activity of mitochondrial dehydrogenases, which are only active in living cells.

-

Self-Validation: The assay includes untreated cells (negative control) and cells treated with a known cytotoxic agent (e.g., Doxorubicin) as a positive control. A blank control (media and MTT only) is used for background subtraction.

Methodology:

-

Cell Culture:

-

Seed human cancer cells (e.g., A549 lung carcinoma, HeLa cervical cancer) into a 96-well flat-bottom plate at a density of ~5,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the old medium with 100 µL of medium containing the various concentrations of the compound (e.g., 1 µM to 200 µM), as well as controls.

-

Incubate for another 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Determine the IC50 value (concentration that reduces cell viability by 50%) by plotting percent viability against log concentration.

-

Quantitative Bioactivity Data

The table below presents representative data for related flavonoids and homoisoflavonoids to provide a benchmark for interpreting results from the proposed assays for this compound.

| Biological Activity | Assay | Test Compound/Organism | Endpoint | Representative Value | Reference |

| Anti-inflammatory | COX-1 Inhibition | Apigenin (Flavonoid) | IC50 | 2.8 µM | [17] |

| COX-2 Inhibition | Apigenin (Flavonoid) | IC50 | 10.7 µM | [17] | |

| Antifungal | Broth Microdilution | Candida albicans | MIC | 15.62 µg/mL (for a Thiazole-Coumarin Hybrid) | [18] |

| Broth Microdilution | Aspergillus brasiliensis | MIC | 15.62 µg/mL (for a Thiazole-Coumarin Hybrid) | [18] | |

| Cytotoxicity | MTT Assay | A549 (Lung Cancer) Cells | IC50 | 10.67 µM (for a Chalcone derivative) | [19] |

| MTT Assay | C6 (Glioma) Cells | IC50 | 4.33 µM (for a Chalcone derivative) | [19] |

Note: The values presented are for structurally related compounds and serve as examples. Actual values for this compound must be determined experimentally.

Conclusion and Future Outlook

This compound stands out as a promising natural product scaffold worthy of detailed pharmacological investigation. Based on the robust bioactivity of the broader homoisoflavonoid class, it is highly probable that this compound possesses significant anti-inflammatory, antifungal, and potentially cytotoxic properties. The primary mechanism of its anti-inflammatory effect is likely the inhibition of COX enzymes, a pathway that offers clear therapeutic relevance.

The experimental frameworks detailed in this guide provide a clear and scientifically rigorous path for the comprehensive evaluation of this compound. Successful characterization through these assays will not only elucidate its specific mechanisms of action but also pave the way for preclinical development. Future research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies in animal models to validate its efficacy and safety profile, ultimately determining its true potential as a novel therapeutic agent.

References

-

PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved January 15, 2026, from [Link]

-

JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Retrieved January 15, 2026, from [Link]

-

ProQuest. (n.d.). Chemistry and Antifungal Activity of Homoisoflavonoids. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2020). (PDF) Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. Retrieved January 15, 2026, from [Link]

-

YouTube. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Retrieved January 15, 2026, from [Link]

-

American Society for Microbiology. (n.d.). Antifungal Susceptibility Testing: Current Approaches. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Retrieved January 15, 2026, from [Link]

-

North Carolina State University. (n.d.). Eucomis comosa (King's Flower, Pineapple Lily). Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. Retrieved January 15, 2026, from [Link]

-

SAGE Journals. (n.d.). Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis. Retrieved January 15, 2026, from [Link]

-

SciELO. (n.d.). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Naturally Occurring Homoisoflavonoids and Their Pharmacological Activities | Request PDF. Retrieved January 15, 2026, from [Link]

-

Thieme Connect. (2014). Naturally Occurring Homoisoflavonoids and Their Pharmacological Activities. Retrieved January 15, 2026, from [Link]

-

SANBI. (n.d.). Eucomis comosa. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Summary of IC 50 data from cytotoxicity assays. Reciprocal IC 50 values.... Retrieved January 15, 2026, from [Link]

-

GPN Magazine. (n.d.). Eucomis for Specialty Cut Flower Production. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Eucomis comosa. Retrieved January 15, 2026, from [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved January 15, 2026, from [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human.... Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Pharmacological potential and conservation prospect of genus Eucomis (Hyacinthaceae) endemic to southern Africa. | Request PDF. Retrieved January 15, 2026, from [Link]

-

PubMed. (2004). Anti-inflammatory flavonoids and pterocarpanoid from Crotalaria pallida and C. assamica. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Retrieved January 15, 2026, from [Link]

-

PubMed. (n.d.). Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Dihydrochalcones with Antiinflammatory Activity from Leaves and Twigs of Cyathostemma argenteum. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Stimulation of prostaglandin biosynthesis by drugs: effects in vitro of some drugs affecting gut function. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. Retrieved January 15, 2026, from [Link]

-

PubMed. (n.d.). Evaluation of anti-inflammatory and analgesic activity of a novel rigid 3, 4-dihydroxy chalcone in mice. Retrieved January 15, 2026, from [Link]

-

MDPI. (n.d.). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Retrieved January 15, 2026, from [Link]

-

PubMed. (2005). Antiinflammatory flavonoids from Artocarpus heterophyllus and Artocarpus communis. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Retrieved January 15, 2026, from [Link]

-

MDPI. (2021). In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola. Retrieved January 15, 2026, from [Link]

-

PubMed. (n.d.). Chemistry and biology of anti-inflammatory marine natural products: molecules interfering with cyclooxygenase, NF-kappaB and other unidentified targets. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2016). F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase. Retrieved January 15, 2026, from [Link]

-

PubMed. (2013). Dihydrochalcones with antiinflammatory activity from leaves and twigs of Cyathostemma argenteum. Retrieved January 15, 2026, from [Link]

-

PubMed. (n.d.). Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin. Retrieved January 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Antifungal Activity of Homoisoflavonoids - ProQuest [proquest.com]

- 5. Eucomis comosa (King's Flower, Pineapple Lily) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 6. Eucomis comosa | PlantZAfrica [pza.sanbi.org]

- 7. Eucomis comosa - Wikipedia [en.wikipedia.org]

- 8. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and biology of anti-inflammatory marine natural products: molecules interfering with cyclooxygenase, NF-kappaB and other unidentified targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory flavonoids and pterocarpanoid from Crotalaria pallida and C. assamica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

The Homoisoflavonoid 3,9-Dihydroeucomin: A Technical Guide to its Discovery, Chemistry, and Biological Potential

Abstract

This technical guide provides a comprehensive overview of the homoisoflavonoid 3,9-Dihydroeucomin, a natural product with emerging therapeutic interest. It delves into the historical context of its discovery, the intricate details of its isolation and structural elucidation, synthetic strategies for its preparation, and a thorough examination of its known biological activities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, offering a foundational understanding of this promising molecule.

Introduction: The Rise of Homoisoflavonoids

Homoisoflavonoids are a unique subclass of flavonoids characterized by a C16 skeleton (C6-C1-C2-C6), distinguishing them from the more common C15 flavonoids.[1] These compounds are relatively rare in the plant kingdom, with their primary distribution found within the Asparagaceae and Fabaceae families.[2] The genus Eucomis, commonly known as pineapple lilies, has proven to be a rich source of these structurally diverse molecules.[3] this compound, a 3-benzyl-4-chromanone type homoisoflavonoid, stands out as a representative member of this class, garnering attention for its potential pharmacological properties.

Discovery and Historical Context

The journey to the discovery of this compound is rooted in the pioneering phytochemical explorations of the Eucomis genus by Swiss chemist Christoph Tamm and his collaborators. Their initial investigations in the late 1960s and early 1970s led to the isolation and characterization of a series of novel homoisoflavonoids.

A pivotal moment in this research was the work of R.E. Finckh and Ch. Tamm in 1970, who isolated several homoisoflavonones from Eucomis punctata, including punctatin and 3,9-dihydropunctatin.[4] This foundational research laid the groundwork for subsequent discoveries within the genus.

The definitive isolation and structural elucidation of this compound were reported in 1976 by W. Heller and Ch. Tamm from the bulbs of Eucomis bicolor.[5] This study, part of a series on homoisoflavonones, expanded the known members of the "eucomin series" and solidified the structural classification of these compounds. Later phytochemical investigations of other Eucomis species, such as Eucomis montana, also identified this compound as a constituent, highlighting its distribution within the genus.[6]

Isolation and Structural Elucidation

The isolation of this compound from its natural sources relies on established chromatographic techniques for the separation of polar, phenolic compounds.

General Isolation Protocol

The following protocol outlines a typical workflow for the isolation of this compound from Eucomis bulbs, based on common practices for homoisoflavonoid separation.

Step 1: Extraction

-

Dried and powdered plant material (e.g., Eucomis montana bulbs) is subjected to maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol or ethanol, to efficiently extract the homoisoflavonoids.

Step 2: Solvent Partitioning

-

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and ethyl acetate, with the homoisoflavonoids concentrating in the organic phase.

Step 3: Chromatographic Purification

-

The enriched organic fraction is further purified using a combination of chromatographic techniques:

-

Column Chromatography: Initial separation is often performed on silica gel or Sephadex LH-20 columns, using a gradient elution system with solvents like hexane, chloroform, ethyl acetate, and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically achieved using reversed-phase preparative HPLC (e.g., C18 column) with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, which remain the cornerstone of natural product characterization.

| Technique | Observation |

| UV Spectroscopy | Reveals the presence of a chromanone chromophore. |

| IR Spectroscopy | Shows characteristic absorptions for hydroxyl (-OH) and carbonyl (C=O) functional groups. |

| Mass Spectrometry | Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural confirmation. |

| ¹H NMR Spectroscopy | Provides information on the number and chemical environment of protons in the molecule, including aromatic and aliphatic signals. |

| ¹³C NMR Spectroscopy | Determines the number of carbon atoms and their hybridization states, confirming the carbon skeleton. |

| 2D NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assignment of the structure. |

While the original 1976 paper by Heller and Tamm contains the primary spectroscopic data, obtaining the full text can be challenging. However, more recent phytochemical studies on Eucomis species often report this data.

Synthetic Approaches

The total synthesis of homoisoflavonoids, including this compound, is an active area of research, driven by the need to confirm structures, provide material for biological testing, and develop analogs with improved properties. The core challenge lies in the stereoselective construction of the 3-benzyl-4-chromanone skeleton.

Several general strategies have been developed for the synthesis of homoisoflavonoids, which are applicable to this compound.[1][7][8]

General Synthetic Strategy

A common approach involves the following key steps:

Step 1: Synthesis of the Chromanone Core

-

This is often achieved through the cyclization of a suitably substituted 2'-hydroxychalcone or a related precursor.

Step 2: Introduction of the Benzyl Group at C-3

-

This can be accomplished through various methods, including the conjugate addition of a benzyl organometallic reagent to a 3-benzylidene-4-chromanone intermediate.

Step 3: Stereoselective Reduction

-

If a 3-benzylidene intermediate is used, a stereoselective reduction of the double bond is required to establish the desired stereochemistry at C-3. Asymmetric hydrogenation or transfer hydrogenation methods are often employed.[1]

Caption: A generalized synthetic route to this compound.

Biological Activities and Therapeutic Potential

This compound and related homoisoflavonoids have demonstrated a range of promising biological activities, suggesting their potential as lead compounds for drug discovery.

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases. Research has shown that this compound possesses anti-inflammatory properties. A study on compounds isolated from Eucomis montana demonstrated that this compound exhibited good inhibition of chemiluminescence with an IC₅₀ value of 14 µg/mL in a luminol-based assay, which is indicative of anti-inflammatory activity.[6]

The precise mechanism of its anti-inflammatory action is still under investigation, but it is hypothesized to involve the inhibition of key inflammatory mediators. Many flavonoids are known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[9][10]

Caption: Postulated anti-inflammatory mechanism of this compound via COX inhibition.

Anticancer Activity

Several studies have highlighted the anticancer potential of flavonoids and homoisoflavonoids.[11][12] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) in cancer cells. Flavonoids can trigger apoptosis through various pathways, including the modulation of Bcl-2 family proteins, activation of caspases, and inhibition of pro-survival signaling pathways like PI3K/AKT/mTOR.[13][14]

While specific studies on the anticancer mechanism of this compound are limited, its structural similarity to other bioactive flavonoids suggests that it may also exert its effects through the induction of apoptosis.

Caption: Potential mechanism of this compound-induced apoptosis in cancer cells.

Antioxidant Activity

The same study that reported the anti-inflammatory activity of this compound also demonstrated its excellent antioxidant/free radical scavenging activity.[6] It showed 92% inhibition of the reaction in an antioxidant assay at a concentration of 10 µg/mL. This antioxidant property is likely due to the phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals.

Future Directions and Conclusion

This compound represents a promising natural product with a rich history and significant therapeutic potential. While its discovery dates back several decades, its biological activities are still being explored. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its anti-inflammatory and anticancer effects.

-

Total Synthesis and Analog Development: Developing efficient and scalable synthetic routes to this compound and its analogs to facilitate further biological evaluation and structure-activity relationship studies.

-

In Vivo Efficacy and Safety: Conducting preclinical and clinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

-

Kwon, S., Lee, S., et al. (2020). Total Synthesis of Naturally Occurring 5,7,8-Trioxygenated Homoisoflavonoids. ACS Omega, 5(20), 11436–11445. [Link]

-

de Souza, A. C. C., et al. (2024). Advances in the synthesis of rearranged homoisoflavonoids. Organic & Biomolecular Chemistry, 22(24), 5133-5151. [Link]

-

Royal Society of Chemistry. (2024). Advances in the synthesis of rearranged homoisoflavonoids. Organic & Biomolecular Chemistry. [Link]

-

Semantic Scholar. (n.d.). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. [Link]

-

Abegaz, B. M., et al. (2007). Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis. Natural Product Communications, 2(4), 1934578X0700200. [Link]

-

Bruker. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. [Link]

-

Heller, W., Andermatt, P., Schaad, W. A., & Tamm, C. (1976). [Homoisoflavonones. IV. New Constituents of the Eucomin Series of Eucomis Bicolor (Author's Transl)]. Helvetica Chimica Acta, 59(6), 2048–2058. [Link]

-

Bhosale, P., Ha, S., et al. (2020). Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms. Journal of Cancer Prevention, 25(2), 65–75. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral data of compound 3. [Link]

-

Wang, G., et al. (2018). Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells. Scientific Reports, 8(1), 11255. [Link]

-

Finckh, R. E., & Tamm, C. (1970). The homo-isoflavones. 3. Isolation and structure of punctatin, 3,9-dihydro-punctatin, 4'-o-methyl-3,9-dihydro-punctatin, 4'-demethyl-eucomin and 4'-demethyl-5-o-methyl-3,9-dihydro-eucomin. Experientia, 26(5), 472–473. [Link]

-

Ribeiro, D., Freitas, M., et al. (2015). Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood. Inflammation, 38(2), 858–870. [Link]

-

Abotaleb, M., Samuel, S. M., et al. (2019). Flavonoids in Cancer and Apoptosis. Cancers, 11(1), 28. [Link]

-

Bhosale, P., Ha, S., et al. (2020). Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms. Semantic Scholar. [Link]

-

Lin, L. G., Liu, Q. Y., & Ye, Y. (2014). Naturally Occurring Homoisoflavonoids and Their Pharmacological Activities. Thieme Connect. [Link]

-

Brusselmans, K., et al. (2005). Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity. The Journal of Biological Chemistry, 280(7), 5636–5645. [Link]

-

Koorbanally, N. A. (2006). A phytochemical investigation of two south african plants with the screening of extractives for biological activity. SciSpace. [Link]

-

Heller, W., & Tamm, C. (1981). Homoisoflavanones and Biogenetically Related Compounds. In Progress in the Chemistry of Organic Natural Products (Vol. 40, pp. 105–152). Springer. [Link]

-

Ribeiro, D., Freitas, M., et al. (2015). Flavonoids Inhibit COX-1 and COX-2 Enzymes and Cytokine/Chemokine Production in Human Whole Blood. Semantic Scholar. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Heber, D., et al. (2008). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Journal of the American College of Nutrition, 27(1), 1–21. [Link]

-

de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941–955. [Link]

-

Sharifi-Rad, J., et al. (2022). Biological Activities of Natural Products II. Molecules, 27(5), 1542. [Link]

-

Sharifi-Rad, J., et al. (2023). Biological Activities of Natural Products III. Molecules, 28(12), 4811. [Link]

-

OneClass. (2020, December 8). How many uniques 1H NMR and 13C NMR signals exist for each compound? How many unique 1 H NMR and 13C. YouTube. [Link]

-

Ribeiro, D., Freitas, M., et al. (2015). (PDF) Flavonoids Inhibit COX-1 and COX-2 Enzymes and Cytokine/Chemokine Production in Human Whole Blood. ResearchGate. [Link]

-

Plant Lust. (n.d.). Eucomis montana. [Link]

-

Kwon, S., Lee, S., et al. (2020). Total Synthesis of Naturally Occurring 5,7,8-Trioxygenated Homoisoflavonoids. ACS Publications. [Link]

-

Zaragozá, C., et al. (2022). Flavonoids: Antiplatelet Effect as Inhibitors of COX-1. Molecules, 27(4), 1243. [Link]

-

Pl@ntNet. (n.d.). Eucomis montana Compton, Montane pineapple flower (World flora). [Link]

-

ResearchGate. (n.d.). Phytochemicals Composition of Medicinal Plants from Kuala Keniam National Park. [Link]

-

Advances in Biological Research. (2009). Advances in Biological Research 3 (5-6): 188-195. [Link]

-

Plant Lust. (n.d.). Eucomis montana | Pineapple lily. [Link]

-

NIST. (n.d.). Cinchonan-9-ol, 10,11-dihydro-6'-methoxy-, (8α,9R)-. NIST Chemistry WebBook. [Link]

-

Stankov, S., et al. (2022). Biological Activities of Selected Medicinal and Edible Plants Aqueous Infusions. Molecules, 27(13), 4216. [Link]

-

Evidente, A., & Cimmino, A. (2024). Biological Activities and Potential Applications of Phytotoxins. Toxins, 16(10), 405. [Link]

-

MDPI. (n.d.). Biological Activity and Applications of Natural Compounds. [Link]

-

mzCloud. (n.d.). Dihydrocodeine. [Link]

-

NIST. (n.d.). Dihydrocodeine, TMS derivative. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). Dihydrocodeine - Optional[MS (GC)] - Spectrum. [Link]

-

ResearchGate. (n.d.). Mass spectra of dihydrocodeine and its deuterated analogs... [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. The homo-isoflavones. 3. Isolation and structure of punctatin, 3,9-dihydro-punctatin, 4'-o-methyl-3,9-dihydro-punctatin, 4'-demethyl-eucomin and 4'-demethyl-5-o-methyl-3,9-dihydro-eucomin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Homoisoflavonones. IV. New constituents of the eucomin series of Eucomis bicolor (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Advances in the synthesis of rearranged homoisoflavonoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Advances in the synthesis of rearranged homoisoflavonoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 14. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3,9-Dihydroeucomin Derivatives for Drug Discovery

Introduction: The Therapeutic Potential of Homoisoflavonoids

Homoisoflavonoids are a unique class of naturally occurring phenolic compounds characterized by a 16-carbon skeleton comprising two phenyl rings (A and B) and a heterocyclic C-ring.[1] A prominent member of this family is 3,9-dihydroeucomin, which, along with its derivatives, can be isolated from the bulbs of plants like Eucomis bicolor and Eucomis autumnalis.[1][2] These compounds have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, antispasmodic, and potential anticancer properties.[2][3][4]

The therapeutic potential of these molecules has spurred the development of synthetic routes to generate derivatives for structure-activity relationship (SAR) studies, which are crucial for optimizing efficacy and ADME (absorption, distribution, metabolism, and excretion) properties in drug development. This guide provides a detailed, field-proven protocol for the synthesis of this compound derivatives, focusing on the underlying chemical principles and practical experimental considerations for researchers in medicinal chemistry and drug discovery.

Synthetic Strategies: A Mechanistic Overview

The synthesis of the 3-benzylchroman-4-one core, characteristic of this compound, is most effectively achieved through a convergent strategy. The general approach involves the initial synthesis of a dihydrochalcone intermediate, which is subsequently cyclized to form the target chromanone ring system.[5] This method offers flexibility in modifying both the A and B rings of the homoisoflavonoid scaffold, allowing for the creation of a diverse library of derivatives.

The key steps are:

-

Formation of a Dihydrochalcone Intermediate: This is typically accomplished via a Friedel-Crafts acylation reaction between a substituted phenol (A-ring precursor) and a dihydrocinnamic acid derivative (B-ring precursor).

-

Cyclization to the Chroman-4-one Core: The dihydrochalcone is then treated with a formylating agent, which facilitates a one-carbon extension and subsequent intramolecular cyclization to yield the final 3-benzylchroman-4-one skeleton.[5]

Caption: General synthetic strategy for the homoisoflavonoid core.

Detailed Experimental Protocol: Synthesis of 7-O-Methyl-3,9-dihydroeucomin

This section provides a step-by-step protocol for the synthesis of a representative derivative, 7-O-methyl-3,9-dihydroeucomin. This protocol is designed to be self-validating, with clear checkpoints and characterization steps.

Workflow Visualization

Caption: Step-by-step experimental workflow for synthesis.

Step A: Synthesis of the Dihydrochalcone Intermediate

Reaction: 1,3,5-Trimethoxybenzene + 3-(4-methoxyphenyl)propanoic acid → 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)propan-1-one

| Materials and Reagents | Supplier | Grade | Quantity |

| 1,3,5-Trimethoxybenzene | Sigma-Aldrich | ≥99% | 1.0 eq |

| 3-(4-methoxyphenyl)propanoic acid | Alfa Aesar | 98% | 1.1 eq |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Acros Organics | ≥98% | 3.0 eq |

| Dichloromethane (DCM), anhydrous | Fisher Scientific | ≥99.8% | As solvent |

| Sodium bicarbonate (NaHCO₃), saturated solution | LabChem | ACS Grade | For workup |

| Magnesium sulfate (MgSO₄), anhydrous | EMD Millipore | ≥99.5% | For drying |

Protocol:

-

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 1,3,5-trimethoxybenzene (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate (3.0 eq) to the stirred solution. The solution may change color.

-

In a separate flask, dissolve 3-(4-methoxyphenyl)propanoic acid (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the acid solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water.

-

Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure dihydrochalcone intermediate.

Expert Insight & Causality:

Why an inert atmosphere? Boron trifluoride is highly reactive with atmospheric moisture. An argon or nitrogen atmosphere is critical to prevent quenching of the Lewis acid catalyst and ensure the reaction proceeds efficiently.

Why BF₃·OEt₂? This Lewis acid is highly effective at activating the carboxylic acid for electrophilic aromatic substitution on the electron-rich trimethoxybenzene ring. It also facilitates the cleavage of one of the methoxy groups ortho to the newly formed ketone to reveal the necessary hydroxyl group for the subsequent cyclization step.

Step B: Cyclization to 7-O-Methyl-3,9-dihydroeucomin

Reaction: Dihydrochalcone Intermediate + Vilsmeier Reagent → 7-O-Methyl-3,9-dihydroeucomin

| Materials and Reagents | Supplier | Grade | Quantity |

| Dihydrochalcone Intermediate | From Step A | Purified | 1.0 eq |

| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | ≥99.8% | As solvent/reagent |

| Phosphorus oxychloride (POCl₃) | Acros Organics | ≥99% | 2.0 eq |

| Acetic Acid | Fisher Scientific | Glacial | For workup |

| Sodium Acetate | EMD Millipore | Anhydrous | For workup |

Protocol:

-

Prepare the Vilsmeier reagent in situ. To a flame-dried flask under argon, add anhydrous DMF and cool to 0 °C.

-

Slowly add phosphorus oxychloride (2.0 eq) dropwise. A solid may form. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

-

Dissolve the dihydrochalcone intermediate (1.0 eq) from Step A in a minimal amount of anhydrous DMF.

-

Add the dihydrochalcone solution to the Vilsmeier reagent. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it into a stirred aqueous solution of sodium acetate.

-

Heat the resulting mixture at reflux for 15-30 minutes to ensure complete cyclization and hydrolysis.

-

Cool the mixture, and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude solid by recrystallization or flash column chromatography to yield the final product, 7-O-methyl-3,9-dihydroeucomin.

Expert Insight & Causality:

The Vilsmeier Reagent ([ClCH=N(CH₃)₂]⁺Cl⁻): This electrophilic species, generated from DMF and POCl₃, acts as the one-carbon source required to build the C2 position of the chromanone ring. It first reacts with the enol form of the dihydrochalcone, followed by an intramolecular Friedel-Crafts type cyclization onto the phenolic hydroxyl group to form the heterocyclic ring.

Characterization and Data Analysis

Validation of the synthesized compound's structure and purity is paramount. The following techniques are standard for the characterization of this compound derivatives.

| Analytical Technique | Expected Result for 7-O-Methyl-3,9-dihydroeucomin |

| ¹H NMR (500 MHz, CDCl₃) | δ ~7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 6.10 (d, 1H, Ar-H), 6.05 (d, 1H, Ar-H), 4.40 (dd, 1H, H-2), 4.25 (dd, 1H, H-2), 3.80 (s, 3H, OMe), 3.78 (s, 3H, OMe), 3.15 (dd, 1H, H-9), 2.80 (m, 1H, H-3), 2.70 (dd, 1H, H-9). |

| ¹³C NMR (125 MHz, CDCl₃) | δ ~192.0 (C=O), 168.0, 165.0, 160.0, 158.0, 132.0, 130.0, 114.0, 105.0, 93.0, 91.0, 72.0 (C-2), 55.5 (OMe), 55.3 (OMe), 45.0 (C-3), 38.0 (C-9). |

| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for C₁₉H₂₀O₅ [M+H]⁺: 329.1389; Found: 329.1392. |

| HPLC Purity (254 nm) | >98% |

Applications and Future Directions

The synthetic protocols detailed herein provide a robust platform for generating a wide array of this compound derivatives. By systematically modifying the A- and B-ring precursors, researchers can explore the structure-activity relationships governing the compound's biological effects. Derivatives can be screened in various assays to evaluate their potential as anticancer, anti-inflammatory, or antimicrobial agents.[3][4] For instance, compounds exhibiting potent anticancer activity in initial screens can be advanced into further preclinical studies, including mechanism-of-action and in vivo efficacy studies.[6][7] The flexibility of this synthetic approach is crucial for the iterative process of lead optimization in modern drug discovery.

References

-

Wikipedia. Homoisoflavonoid. [Link]

-

Royal Society of Chemistry. Advances in the synthesis of rearranged homoisoflavonoids. [Link]

-

South African National Biodiversity Institute. Eucomis autumnalis. [Link]

-

Natural Product Communications. Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis. [Link]

-

CJM Tree Growers. Eucomis autumnalis. [Link]

-

ResearchGate. (PDF) Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. [Link]

-

MDPI. Potential of Smoke-Water and One of Its Active Compounds (karrikinolide, KAR1) on the Phytochemical and Antioxidant Activity of Eucomis autumnalis. [Link]

-

ResearchGate. (PDF) Potential of Smoke-Water and One of Its Active Compounds (karrikinolide, KAR1) on the Phytochemical and Antioxidant Activity of Eucomis autumnalis. [Link]

-

ResearchGate. Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. [Link]

-

National Institutes of Health. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. [Link]

-

MDPI. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. [Link]

-

Bioorganic & Medicinal Chemistry Letters. Antitumor activity of 3,4-dihydroquinazoline dihydrochloride in A549 xenograft nude mice. [Link]

-

National Institutes of Health. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. [Link]

Sources

- 1. Homoisoflavonoid - Wikipedia [en.wikipedia.org]

- 2. Eucomis autumnalis | PlantZAfrica [pza.sanbi.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antitumor activity of 3,4-dihydroquinazoline dihydrochloride in A549 xenograft nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: A Multi-Tiered Approach for Assessing the Anti-Inflammatory Activity of 3,9-Dihydroeucomin

Introduction

Inflammation is a fundamental biological process that, while protective in acute scenarios, can drive the pathogenesis of numerous chronic diseases when dysregulated. The search for novel anti-inflammatory agents is a cornerstone of modern drug discovery. Flavonoids and related phenolic compounds, widely distributed in the plant kingdom, are of significant interest due to their potential to modulate inflammatory pathways.[1] 3,9-Dihydroeucomin, a dihydrochalcone, belongs to this class of compounds and represents a promising candidate for investigation. Chalcones and their derivatives have previously demonstrated significant analgesic and anti-inflammatory effects in preclinical studies.[2] This document provides a comprehensive, multi-tiered protocol for the systematic evaluation of the anti-inflammatory properties of this compound, designed for researchers in pharmacology and drug development.

Our approach is built on a logical progression from broad cellular assessment to targeted mechanistic investigation, followed by in vivo validation. This ensures a thorough characterization of the compound's bioactivity and provides a solid foundation for further development. We will begin by establishing a non-toxic concentration range, proceed to quantify the inhibition of key inflammatory mediators in a cellular model, dissect the underlying molecular signaling pathways, and culminate with an in vivo proof-of-concept study.

Part 1: Foundational In Vitro Assessment

The initial phase of our investigation focuses on two critical aspects: determining the cytotoxic profile of this compound and its ability to suppress the production of key inflammatory mediators in a relevant cell-based model.

Rationale for Experimental Design

The murine macrophage cell line, RAW 264.7, is the model of choice for these initial studies. Macrophages are central players in the inflammatory response. Upon stimulation with bacterial lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory molecules, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] This LPS-induced activation mimics key aspects of infection-driven inflammation.[3]

Before assessing anti-inflammatory activity, it is imperative to determine the compound's cytotoxicity. The MTT assay, a colorimetric method that measures cellular metabolic activity, serves this purpose effectively.[5][6] By identifying the concentration range in which this compound does not harm the cells, we can ensure that any observed reduction in inflammatory markers is a true anti-inflammatory effect and not a consequence of cell death.

Experimental Workflow: In Vitro Foundation

Caption: Workflow for initial in vitro testing of this compound.

Detailed Protocols

Protocol 1.3.1: Cell Viability Assessment (MTT Assay)

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

-

Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1-2 x 10^5 cells/well.[8] Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (DMSO at the highest concentration used).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

Formazan Formation: Incubate for 2-4 hours at 37°C.[9]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show no significant cytotoxicity for subsequent anti-inflammatory assays.

Protocol 1.3.2: Measurement of Nitric Oxide (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.[10]

-

Cell Seeding and Treatment: Seed RAW 264.7 cells as described in 1.3.1. The next day, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[11] Include a negative control (no LPS) and a positive control (LPS + vehicle).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[12]

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add the 50 µL of supernatant. Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.[13] Then, add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (Component B) and incubate for another 5-10 minutes.[13]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[14]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite.[15] Calculate the nitrite concentration in the samples and express the data as a percentage of inhibition compared to the LPS-only control.

Protocol 1.3.3: Quantification of Pro-Inflammatory Cytokines (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels.[16]

-

Sample Collection: Use the same supernatants collected for the Griess Assay (or from a parallel experiment).

-

ELISA Procedure: Perform sandwich ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[17][18] The general steps involve:

-

Data Analysis: Generate a standard curve for each cytokine.[19] Calculate the concentration of TNF-α and IL-6 in the samples. Express the data as a percentage of inhibition compared to the LPS-only control.

Part 2: Mechanistic Elucidation

With foundational anti-inflammatory activity established, the next logical step is to investigate the molecular mechanisms by which this compound exerts its effects. A primary and highly conserved signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[20]

Rationale for Mechanistic Studies

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[20] Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[20] This frees NF-κB (typically the p65 subunit) to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for iNOS (producing NO), TNF-α, and IL-6.[4][21]

By using Western blotting, we can visualize and quantify changes in the key proteins of this pathway. We will assess the levels of phosphorylated IκBα and the amount of p65 in the nucleus. A reduction in IκBα phosphorylation and p65 nuclear translocation by this compound would provide strong evidence that its anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway. Additionally, quantitative real-time PCR (qPCR) will confirm if the reduction in inflammatory mediators correlates with a decrease in their corresponding mRNA expression.[22]

Signaling Pathway and Experimental Logic

Caption: The NF-κB signaling pathway targeted for mechanistic studies.

Detailed Protocols

Protocol 2.3.1: Western Blot Analysis of NF-κB Pathway Proteins

-

Cell Culture and Treatment: Plate RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a short duration (e.g., 30-60 minutes for p-IκBα and nuclear p65).[20]

-

Protein Extraction:

-

For Total Protein: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For Nuclear/Cytoplasmic Fractionation: Use a commercial kit to separate cytoplasmic and nuclear extracts according to the manufacturer's protocol.[23] This is crucial for accurately assessing p65 translocation.[24]

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), and anti-β-actin (cytoplasmic/loading control).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to the appropriate loading control.

Protocol 2.3.2: Quantitative Real-Time PCR (qPCR) for Gene Expression

-

Cell Culture and Treatment: Plate and treat cells as in 2.3.1, but incubate with LPS for a longer period (e.g., 4-6 hours) to allow for robust mRNA transcription.[11]

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a first-strand cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for target genes (TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH or β-actin).[22]

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with typical cycling conditions: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[25]

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[3] The data will show the fold change in mRNA levels in treated cells compared to the LPS-only control, normalized to the housekeeping gene.

Part 3: In Vivo Validation

Demonstrating efficacy in a living organism is a critical step in preclinical drug development. The carrageenan-induced paw edema model is a classic, robust, and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[26][27]

Rationale for In Vivo Model

Subplantar injection of carrageenan, a sulfated polysaccharide, induces an acute local inflammatory response characterized by edema (swelling), which is easily quantifiable.[28] The response is biphasic: an early phase mediated by histamine and serotonin, and a later phase (3-6 hours) primarily driven by prostaglandins, where most non-steroidal anti-inflammatory drugs (NSAIDs) are active.[26] This model allows us to assess the overall in vivo anti-inflammatory potential of this compound.

Experimental Design: In Vivo

| Group | Treatment | Rationale |

| 1 | Vehicle (e.g., Saline + 0.5% Tween 80) + Carrageenan | Negative Control |

| 2 | Indomethacin (10 mg/kg, p.o.) + Carrageenan | Positive Control (Standard NSAID) |

| 3 | This compound (Low Dose, p.o.) + Carrageenan | Test Group 1 |

| 4 | This compound (High Dose, p.o.) + Carrageenan | Test Group 2 |

| 5 | Vehicle Only (No Carrageenan) | Baseline Control |

Detailed Protocol

Protocol 3.3.1: Carrageenan-Induced Paw Edema in Rodents

Ethical Statement: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established ethical guidelines.

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[26]

-

Drug Administration: Administer the vehicle, indomethacin, or this compound via oral gavage (p.o.) one hour before inducing inflammation.[26]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[27][29]

-

Paw Volume Measurement: Measure the paw volume at hourly intervals for up to 6 hours post-carrageenan injection.[26]

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V₀ (where Vt is the volume at time t, and V₀ is the initial volume).

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100.

-

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Conclusion

This comprehensive, multi-tiered protocol provides a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By progressing from in vitro screening and mechanistic studies to in vivo validation, researchers can generate a high-quality, coherent dataset. The findings will not only characterize the compound's efficacy but also provide critical insights into its mechanism of action, paving the way for potential further development as a novel anti-inflammatory therapeutic agent.

References

- Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- Benchchem. (n.d.). Application Notes: Quantifying Nitric Oxide Production with the Griess Reaction.

- Novus Biologicals. (n.d.). Western blot Protocol specific for NFkB p65 antibody (NBP1-96139).

- Maistrelli, T., Tzemalai, A., & Matsia, S. (2025). In vitro evaluation of flavonoids anti-inflammatory activity. Multidisciplinary Conference on Sustainable Development.

- Abcam. (n.d.). MTT assay protocol.

- PubMed. (n.d.). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids.

- ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.

- NCBI Bookshelf. (2013). MTT Assay Protocol. In Assay Guidance Manual.

- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).

- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.

- MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.

- Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse.

- Ovid. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids.

- Journal of Pharmaceutical Research International. (n.d.). In-Vitro Anti-Inflammatory Studies of Flavonoids from Hibiscus Rosa-Sinensis Linn.

- NCBI. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.

- NIH. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2.

- ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?.

- MDPI. (2024). Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation.

- Promega Corporation. (n.d.). Griess Reagent System Technical Bulletin TB229.

- ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?.

- MDPI. (n.d.). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish.

- Thermo Fisher Scientific. (n.d.). Performing a Quantitative ELISA Assay to Detect Human TNF-a.

- ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS....

- R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay.

- Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1).

- PubMed. (n.d.). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury.

- NIH. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip.

- Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae.

- IBL International. (n.d.). TNF-α (free) ELISA.

- MDPI. (n.d.). miR-204 Negatively Regulates HIV-Tat-Mediated Inflammation in Cervical Epithelial Cells via the NF-κB Axis: Insights from an In Vitro Study.

- ScienCell. (n.d.). GeneQuery™ Human Inflammation Signaling and Response qPCR Array Kit....

- ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in....

- Thermo Fisher Scientific. (n.d.). Human TNF-a ELISA Kit Product Information Sheet.

- NIH. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals.

- ResearchGate. (n.d.). Quantification of pro-inflammatory gene expression in the pre-treatment....

- MDPI. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States.

- PubMed Central. (n.d.). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot.

- NIH. (n.d.). Dihydrochalcones with Antiinflammatory Activity from Leaves and Twigs of Cyathostemma argenteum.

- PubMed. (n.d.). Evaluation of anti-inflammatory and analgesic activity of a novel rigid 3, 4-dihydroxy chalcone in mice.

- PubMed Central. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis.

Sources

- 1. arls.ro [arls.ro]

- 2. Evaluation of anti-inflammatory and analgesic activity of a novel rigid 3, 4-dihydroxy chalcone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. clyte.tech [clyte.tech]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]

- 13. promega.com [promega.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. novamedline.com [novamedline.com]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. miR-204 Negatively Regulates HIV-Tat-Mediated Inflammation in Cervical Epithelial Cells via the NF-κB Axis: Insights from an In Vitro Study [mdpi.com]

- 23. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 24. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 28. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 29. inotiv.com [inotiv.com]

Application Notes: 3,9-Dihydroeucomin as a Molecular Probe for Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Targets with a Novel Homoisoflavonoid Probe

3,9-Dihydroeucomin, a derivative of the naturally occurring homoisoflavonoid eucomin, presents a promising scaffold for the development of molecular probes aimed at elucidating complex biological pathways. Homoisoflavonoids, a unique subclass of flavonoids, are recognized for a wide array of biological activities, including anti-inflammatory, antiangiogenic, and anticancer effects.[1] The parent compound, eucomin, has been isolated from plants of the genus Eucomis and has demonstrated notable antifungal properties.[2] The power of a molecular probe lies in its ability to specifically interact with its cellular binding partners, allowing for their isolation and identification. By functionalizing this compound, researchers can create a powerful tool to investigate the mechanisms of action of homoisoflavonoids and identify novel therapeutic targets.

This guide provides a comprehensive overview of the principles and protocols for utilizing this compound as a molecular probe, with a primary focus on its application in affinity-based protein pull-down assays for target identification.

The Molecular Probe: Structure and Properties of this compound

Eucomin is characterized by a 3-benzylidene-4-chromanone core. As the name suggests, this compound is the reduced form of eucomin, where the double bond at the 3-position and the keto group at the 4-position have been reduced. This structural modification can alter the molecule's conformational flexibility and binding properties, potentially leading to different or more specific interactions with cellular targets compared to its parent compound.

Chemical Structure of Eucomin:

-

IUPAC Name: (3Z)-5,7-dihydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one[3]

-

Molecular Formula: C₁₇H₁₄O₅[3]

Deduced Structure of this compound:

Based on the structure of eucomin, this compound would have the following structure:

-

Deduced IUPAC Name: 3-((4-methoxyphenyl)methyl)-3,4-dihydro-2H-chromene-5,7-diol

-

Deduced Molecular Formula: C₁₇H₁₈O₅

The hydroxyl groups at positions 5 and 7, as well as the methoxy group on the B-ring, are key features for potential derivatization to create a functional molecular probe.

Principle of Action: Affinity-Based Target Identification

The central strategy for using this compound as a molecular probe is to attach an affinity tag, most commonly biotin, to the molecule. This creates a "bait" that can be introduced into a biological sample, such as a cell lysate, to bind to its protein targets ("prey"). The biotin tag allows for the selective capture of the bait-prey complex using streptavidin-coated beads. The captured proteins can then be eluted and identified using mass spectrometry.[1][4]

This approach, known as a pull-down assay, is a powerful method for identifying protein-small molecule interactions without prior knowledge of the target.[4][5][6]

Workflow for Target Identification using a Biotinylated this compound Probe

Caption: Workflow for target identification using a biotinylated probe.

Protocols

Part 1: Synthesis of a Biotinylated this compound Probe

The synthesis of a biotinylated this compound probe involves a multi-step process. The following is a generalized protocol based on established methods for biotinylating flavonoids and homoisoflavonoids.[1] The hydroxyl group at position 7 is a common site for modification as it is often less critical for biological activity.

Materials:

-

This compound

-

A suitable linker with a terminal reactive group (e.g., a short polyethylene glycol (PEG) linker with a terminal alkyne)

-

Biotin-azide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Appropriate solvents (e.g., DMF, DMSO)

-

Reagents for protection and deprotection of hydroxyl groups if necessary

-